molecular formula C10H11N3OS B12478242 2-[(3-Cyanopyridin-2-YL)sulfanyl]-N,N-dimethylacetamide

2-[(3-Cyanopyridin-2-YL)sulfanyl]-N,N-dimethylacetamide

Cat. No.: B12478242
M. Wt: 221.28 g/mol
InChI Key: WSMKMYZPBLSZMJ-UHFFFAOYSA-N
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Description

2-[(3-Cyanopyridin-2-YL)sulfanyl]-N,N-dimethylacetamide is an organic compound that features a cyanopyridine moiety linked to a dimethylacetamide group via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Cyanopyridin-2-YL)sulfanyl]-N,N-dimethylacetamide typically involves the reaction of 3-cyanopyridine-2-thiol with N,N-dimethylacetamide in the presence of a suitable base. The reaction conditions often include:

    Solvent: Common solvents used are dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Base: Bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) are employed to deprotonate the thiol group.

    Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Cyanopyridin-2-YL)sulfanyl]-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed for reduction reactions.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-Cyanopyridin-2-YL)sulfanyl]-N,N-dimethylacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-Cyanopyridin-2-YL)sulfanyl]-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential antimicrobial activity may involve the inhibition of key enzymes in bacterial metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Cyanopyridin-2-yl)sulfanyl-N-(2-methoxyethyl)acetamide
  • 2-{[6-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide
  • (3-Cyanopyridin-2-ylidene)malononitrile derivatives

Uniqueness

2-[(3-Cyanopyridin-2-YL)sulfanyl]-N,N-dimethylacetamide is unique due to its specific structural features, such as the presence of both a cyanopyridine moiety and a dimethylacetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

2-(3-cyanopyridin-2-yl)sulfanyl-N,N-dimethylacetamide

InChI

InChI=1S/C10H11N3OS/c1-13(2)9(14)7-15-10-8(6-11)4-3-5-12-10/h3-5H,7H2,1-2H3

InChI Key

WSMKMYZPBLSZMJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CSC1=C(C=CC=N1)C#N

Origin of Product

United States

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